molecular formula C7H2BrF4I B1521411 3-Bromo-5-fluoro-2-iodobenzotrifluoride CAS No. 1027511-93-8

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Cat. No. B1521411
M. Wt: 368.89 g/mol
InChI Key: AXNJIWJQGUCDQF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I . Its molecular weight is 368.89 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoro-2-iodobenzotrifluoride consists of a benzene ring substituted with bromo, fluoro, iodo, and trifluoromethyl groups . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-iodobenzotrifluoride has a density of 2.2±0.1 g/cm3 . It has a boiling point of 231.0±40.0 °C at 760 mmHg . The flash point is 93.5±27.3 °C . The exact melting point is not available .

Scientific Research Applications

Synthesis and Characterization of Radioligands

Studies have detailed the synthesis and characterization of novel radioligands for imaging brain receptors, utilizing halogenated precursors similar in complexity to 3-Bromo-5-fluoro-2-iodobenzotrifluoride. For instance, the development of [11C]SP203 as a radioligand for imaging metabotropic glutamate 5 receptors in the brain showcases the critical role of halogenated intermediates in the synthesis of compounds for neuroimaging applications (Siméon et al., 2012).

Trifluoromethylation Reactions

The trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3 is another area of significant research interest, highlighting the potential of halogenated benzotrifluorides in facilitating reactions that introduce trifluoromethyl groups into various aromatic compounds. These reactions expand the toolkit available for synthesizing fluorinated molecules, which are of immense interest due to their pharmacological properties (Lishchynskyi et al., 2013).

Ligand Effects on Lanthanide Complexes

Research into the effects of halogenobenzoate ligands on the structural and luminescent properties of lanthanide complexes provides insights into the design of materials with specific optical properties. Such studies can inform the development of novel materials for use in sensing, imaging, and lighting technologies, demonstrating the versatility of halogenated compounds in materials science (Monteiro et al., 2015).

Catalytic Applications

Investigations into the catalytic activities of halogenated compounds, including those related to 3-Bromo-5-fluoro-2-iodobenzotrifluoride, underscore their potential utility in facilitating a broad range of chemical transformations. This includes the development of new catalytic methods for the hydrodefluorination of fluorocarbons, showcasing the ability to activate and transform C-F bonds in environmentally persistent compounds (Vela et al., 2005).

Safety And Hazards

The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNJIWJQGUCDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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